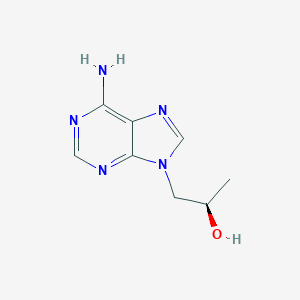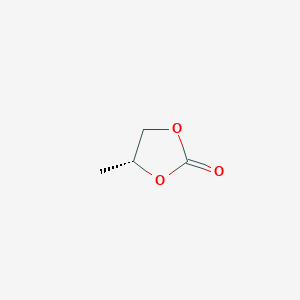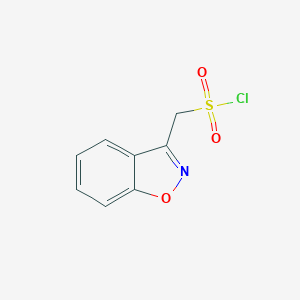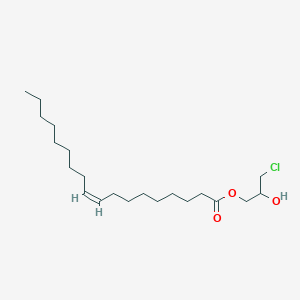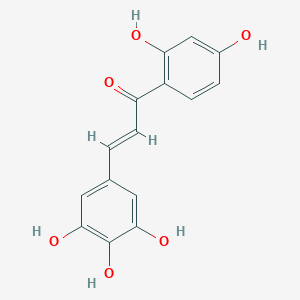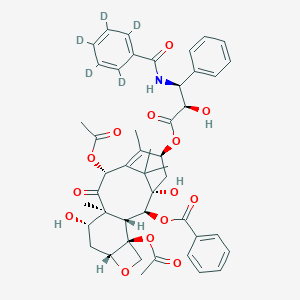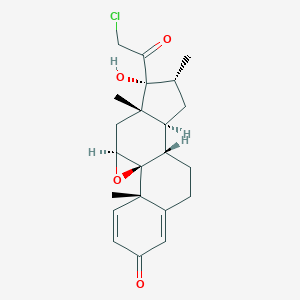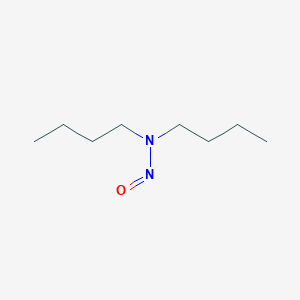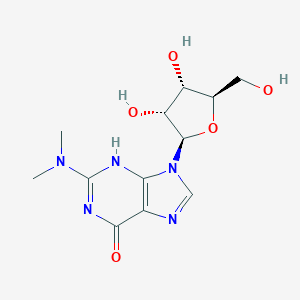
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine involves a four-step reaction process including bromination, cyclization, N-alkylation, and reduction, using diethanolamine as the starting material. This methodology allows for the preparation of the compound as a key intermediate, which is then utilized to synthesize a range of novel derivatives through acylation reactions with acyl chloride (Yang Qi-don, 2015).
Molecular Structure Analysis
The molecular structure of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine and its derivatives has been characterized using various analytical techniques such as 1H NMR, FT-IR, ESI-MS, and elemental analysis. These methods confirm the molecular composition and structure, providing insights into the compound's chemical nature and the basis for further structural modifications (Yang Qi-don, 2015).
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
- Toluene diisocyanate (TDI) is used in polyurethane manufacture and is a potent inducer of airway diseases. The study by Sennbro et al. (2004) evaluated 2,4- and 2,6-toluenediamine in hydrolyzed urine and plasma as biomarkers for exposure to TDI. A monitoring method using 1-(2-methoxyphenyl)piperazine was developed, demonstrating the potential of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine in analytical chemistry applications (Sennbro et al., 2004).
Forensic Toxicology
- In forensic toxicology, substances like 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine are instrumental for the analysis and detection of various compounds. Rust et al. (2012) utilized hair samples reanalysis to provide insights into the changing patterns of designer drugs, highlighting the importance of such substances in forensic applications (Rust et al., 2012).
Therapeutic and Pharmaceutical Research
- Several studies indicate the potential of piperazine derivatives in therapeutic applications. For example, Liu Shaojun (2002) investigated the effects of piperazine ferulate on adriamycin-induced nephrotic syndrome in rats, showcasing the potential of piperazine derivatives in mitigating kidney damage (Liu Shaojun, 2002).
Radiopharmaceutical Research
- The development of novel radiopharmaceuticals, such as [18F]DASA-23, for measuring pyruvate kinase M2 levels by positron emission tomography (PET), highlights the role of piperazine derivatives in enhancing diagnostic precision in conditions like glioma (Patel et al., 2019).
Neurological Disorder Management
- In the context of neurological disorders, ziprasidone, a benzisothiazolyl piperazine derivative, is noteworthy. Initially approved for treating schizophrenia, it later gained supplementary indications for managing bipolar disorder, showcasing the importance of piperazine derivatives in neurological therapeutics (Sacchetti et al., 2011).
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGSRKPIUDPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225817 | |
| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine | |
CAS RN |
74852-62-3 | |
| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74852-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074852623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH2V7SBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
